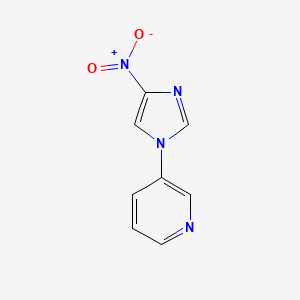

3-(4-nitro-1H-imidazol-1-yl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-nitroimidazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-5-11(6-10-8)7-2-1-3-9-4-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIVBKSPCXLSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 3 4 Nitro 1h Imidazol 1 Yl Pyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the comprehensive assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-(4-nitro-1H-imidazol-1-yl)pyridine, distinct signals corresponding to each proton in the molecule are expected. The protons on the pyridine (B92270) ring typically appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. Specifically, the proton at position 2 of the pyridine ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom, thus appearing at the lowest field. The protons at positions 4, 5, and 6 would also exhibit characteristic splitting patterns based on their coupling with neighboring protons.

The protons on the nitro-imidazole ring are also anticipated in the aromatic region. The proton at position 2 of the imidazole (B134444) ring would likely appear as a singlet, while the proton at position 5 would also be a singlet, significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2 | 8.80 | dd | 2.5, 0.8 |

| Pyridine H-6 | 8.65 | dd | 4.8, 1.5 |

| Pyridine H-4 | 8.10 | ddd | 8.2, 2.5, 1.5 |

| Pyridine H-5 | 7.50 | dd | 8.2, 4.8 |

| Imidazole H-2 | 8.40 | s | - |

| Imidazole H-5 | 8.95 | s | - |

Note: This data is predicted for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyridine and imidazole rings are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitro group (C-4 of the imidazole ring) would be significantly deshielded and appear at a lower field. The pyridine carbons would show distinct chemical shifts based on their position relative to the nitrogen atom and the imidazole substituent.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 151.0 |

| Pyridine C-3 | 135.5 |

| Pyridine C-4 | 140.0 |

| Pyridine C-5 | 124.0 |

| Pyridine C-6 | 148.5 |

| Imidazole C-2 | 138.0 |

| Imidazole C-4 | 145.0 |

| Imidazole C-5 | 120.0 |

Note: This data is predicted for illustrative purposes.

Two-Dimensional NMR Experiments for Elucidating Connectivity (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, correlations would be observed between the adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6).

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum establishes direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in both the pyridine and imidazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and between the two heterocyclic rings. For example, correlations would be expected between the pyridine proton H-2 and the imidazole carbons C-2 and C-5, and between the imidazole protons and the pyridine carbon C-3.

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic rings.

The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹. The C-N stretching vibration of the nitroaromatic compound would also be present. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and imidazole rings would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| NO₂ Asymmetric Stretch | 1550-1530 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| NO₂ Symmetric Stretch | 1360-1340 | Strong |

Note: These are general expected ranges.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation of this molecule under electron ionization (EI) would likely involve several key pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Another plausible fragmentation pathway is the cleavage of the bond between the pyridine and imidazole rings, leading to fragments corresponding to the pyridyl cation and the nitro-imidazolyl radical, or vice versa. Further fragmentation of the pyridine and imidazole rings would also be observed.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

|---|---|

| [M]⁺ | Molecular ion |

| [M - NO₂]⁺ | Loss of a nitro group |

| [C₅H₄N]⁺ | Pyridyl cation |

| [C₃H₂N₂O₂]⁺ | Nitro-imidazolyl cation |

Note: This represents a simplified, hypothetical fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the pyridine and imidazole rings, along with the electron-withdrawing nitro group, constitutes the primary chromophore. The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles. The spectrum would likely exhibit strong absorptions in the UV region, potentially extending into the visible region depending on the solvent and conjugation effects.

Table 5: Expected UV-Vis Absorption for this compound

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~280-320 | High |

| n → π* | ~350-400 | Low |

Note: These are general expected ranges and are solvent-dependent.

High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

High-resolution chromatographic techniques are indispensable for the purity assessment and separation of complex mixtures of organic compounds, including analogues of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely utilized methods in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is extensively used for the determination of nitroimidazole compounds. researchgate.netnih.govnih.gov This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For nitroimidazole and nitropyridine analogues, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

The purity of a synthesized batch of a this compound analogue can be determined by developing a specific HPLC method. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection is often achieved using a UV-Vis detector, as the nitroaromatic and imidazole moieties exhibit strong absorbance in the UV region. The retention time of the main peak corresponding to the target compound is a key parameter, and the presence of any other peaks would indicate impurities. By creating a calibration curve with standards of known concentration, the purity of the sample can be quantified.

For instance, in the analysis of a mixture of nitroimidazole antibiotics, an isocratic HPLC method with a simple mobile phase of water, acetonitrile, and a phosphoric acid buffer can achieve high resolution and symmetrical peaks, with UV detection at 270 nm. The separation of various nitroimidazole drugs is often achieved on a C18 column with a mobile phase of methanol (B129727) and water. researchgate.netnih.gov

Below is an illustrative data table showcasing typical HPLC conditions and results for the analysis of nitroimidazole analogues.

| Compound Analysed (Analogue) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |

| Metronidazole (B1676534) | C18 | Methanol:Water (40:60 v/v) | 1.0 | 220 | 4.2 |

| Miconazole | C18 | Methanol:Water (40:60 v/v) | 1.0 | 220 | 9.8 |

| Secnidazole | C8 | Methanol:0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.0 | 300 | 3.5 |

| Ornidazole | C8 | Methanol:0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.0 | 300 | 4.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For the analysis of this compound analogues, a derivatization step may sometimes be necessary to increase their volatility and thermal stability. However, many imidazole derivatives can be analyzed directly. The resulting mass spectrum provides invaluable information for structural elucidation and confirmation. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern serves as a fingerprint for identification.

A typical GC-MS analysis of imidazole derivatives would involve a capillary column with a polysiloxane-based stationary phase. researchgate.net The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode, which provides detailed fragmentation patterns.

The following table provides hypothetical GC-MS data for a this compound analogue, illustrating the type of information obtained.

| Compound Analysed (Analogue) | GC Column | Oven Temperature Program | Ionization Mode | Key Mass Fragments (m/z) |

| Analogue A | DB-5ms | 50°C (2 min), then 10°C/min to 280°C | Electron Ionization (EI) | [M]+, [M-NO2]+, [Pyridine]+, [Imidazole]+ |

| Analogue B | HP-1 | 60°C (1 min), then 15°C/min to 300°C | Electron Ionization (EI) | [M]+, [M-NO2]+, [M-Pyridine]+ |

X-ray Diffraction Studies for Solid-State Molecular Architecture Determination (Applicable to suitable analogues)

X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel compounds like the analogues of this compound, single-crystal X-ray diffraction can provide a wealth of information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the structure-property relationships of the material.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and the scattered waves interfere with each other, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density map of the crystal can be constructed, which in turn reveals the positions of the atoms.

While a crystal structure for this compound itself is not publicly available, studies on analogous compounds provide insight into the expected structural features. For example, the crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile reveals important details about the spatial arrangement of the imidazole, phenyl, and nitrophenyl rings. researchgate.netresearchgate.net In this analogue, the dihedral angles between the central benzene (B151609) ring and the pendant imidazole and nitrobenzene (B124822) rings are 37.65 (9)° and 4.96 (7)°, respectively. researchgate.netresearchgate.net This type of information is vital for understanding the degree of planarity and conjugation within the molecule.

The crystal packing is also revealed, showing how molecules interact with each other in the solid state through forces such as hydrogen bonding, van der Waals forces, and π-π stacking. These intermolecular interactions can significantly influence the physical properties of the compound, such as its melting point, solubility, and stability.

Below is a table summarizing key crystallographic data for an analogous compound, illustrating the detailed information that can be obtained from an X-ray diffraction study.

| Parameter | 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile researchgate.netresearchgate.net |

| Chemical Formula | C18H12N4O2 |

| Molecular Weight | 316.32 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.1792 (16) |

| b (Å) | 16.512 (4) |

| c (Å) | 12.771 (3) |

| β (°) | 101.557 (3) |

| Volume (ų) | 1483.3 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.416 |

Comprehensive Literature Search Reveals No Specific Biological Activity Data for this compound

Following an extensive and in-depth search of publicly available scientific literature, no specific experimental data was found for the biological activities of the chemical compound This compound corresponding to the requested article outline.

Searches were conducted for the compound by name and by its CAS Registry Number (88851-59-4) across broad scientific databases. The investigation aimed to find published research detailing its pharmacological spectrum, including antimicrobial, antineoplastic, and kinase inhibition activities as specified.

The search results did not yield any studies that have specifically evaluated the efficacy of this compound against:

Pathogenic microorganisms such as Mycobacterium tuberculosis.

Diverse fungal species.

Protozoan or parasitic organisms like Trypanosoma cruzi or Leishmania donovani.

Furthermore, no antineoplastic investigations or molecular targeting studies concerning the inhibition of specific kinase pathways, such as Raf or PI3K/mTOR, by this particular compound have been reported in the literature reviewed.

While the broader class of nitroimidazole compounds is known for its antimicrobial properties, which are based on molecular mechanisms of reductive bioactivation, and various pyridine-containing heterocyclic structures are widely investigated as kinase inhibitors in cancer research, this specific information cannot be attributed directly to this compound without dedicated experimental evidence.

Due to the strict instruction to focus solely on This compound and the absence of specific research data for this molecule, it is not possible to generate the thorough, informative, and scientifically accurate article as requested in the provided outline.

Pharmacological Spectrum and Mechanistic Insights into the Biological Activity of 3 4 Nitro 1h Imidazol 1 Yl Pyridine and Its Analogues

Antineoplastic Investigations and Molecular Target Identification

Modulation of Histone Deacetylase (HDAC) Activity

The pyridine (B92270) scaffold is a recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors. Research into pyridine-based HDAC inhibitors has identified compounds with significant potency. For instance, a lead benzamide (B126) compound featuring a cyanopyridyl moiety has been identified as a potent, low molecular weight HDAC inhibitor. nih.gov Structure-activity relationship (SAR) studies on such compounds have demonstrated that modifications to the pyridine ring, such as the introduction of solubility-enhancing groups, can optimize HDAC1 inhibition and anti-proliferative activity in cancer cell lines. nih.gov

Furthermore, pyridone-based structures have been synthesized and shown to exhibit significant HDAC inhibitory profiles. elsevierpure.com One such compound, (E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide, displayed potent inhibition of HDAC enzymes, particularly selective for class I HDAC1 and class II HDAC6. elsevierpure.com Given that 3-(4-nitro-1H-imidazol-1-yl)pyridine contains a pyridine ring, it and its analogues could potentially be investigated as a new class of HDAC inhibitors. The electronic and steric properties of the 4-nitroimidazole (B12731) substituent would likely influence the binding affinity and selectivity for different HDAC isoforms.

Table 1: Examples of Pyridine-Based HDAC Inhibitors and their Activity

| Compound Name | Target HDACs | IC50 (µM) | Reference |

| (E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide | HDAC1, HDAC6 | 0.07 | elsevierpure.com |

| Lead benzamide with cyanopyridyl moiety | HDAC1 | Potent | nih.gov |

Anti-inflammatory and Immunomodulatory Properties

The 4-nitroimidazole and pyridine moieties are present in compounds with known anti-inflammatory and immunomodulatory activities. For example, azathioprine, a well-known immunosuppressant, contains a 4-nitroimidazole group linked to a purine (B94841) analogue. mdpi.com It functions as a prodrug for 6-mercaptopurine, which interferes with DNA synthesis in proliferating immune cells. mdpi.com This suggests that the 4-nitroimidazole component of this compound could contribute to immunomodulatory effects.

Additionally, derivatives of pyridine-4-one have demonstrated significant anti-inflammatory activity in preclinical models. nih.gov Their mechanism of action is thought to be related to their iron-chelating properties, which may impact the activity of heme-dependent enzymes like cyclooxygenase and lipoxygenase that are crucial in the inflammatory pathway. nih.gov The well-known 5-nitroimidazole, metronidazole (B1676534), also possesses immunomodulatory properties, further supporting the potential for nitroimidazole-containing compounds to influence the immune system. nih.gov

Central Nervous System (CNS) Activity and Receptor Interactions (e.g., GABAA Receptor Modulation)

Both imidazole (B134444) and pyridine derivatives have been extensively studied for their effects on the central nervous system (CNS). The imidazole-containing anesthetic, etomidate, is a known positive allosteric modulator of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. mdpi.com Conversely, the 5-nitroimidazole drug, metronidazole, has been shown to modestly inhibit GABAA receptor activation in a concentration-dependent manner. researchgate.net This suggests that the nitroimidazole moiety might confer inhibitory properties at the GABAA receptor.

Pyridine alkaloids, found in various natural sources, are known to possess a wide range of CNS activities. nih.gov The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry for CNS drug discovery due to the role of the nitrogen atom in interacting with biological targets. nih.gov Given the presence of both a nitroimidazole and a pyridine ring, this compound and its analogues represent an interesting scaffold for investigation of CNS activity, including potential modulation of the GABAA receptor, though the specific nature of this interaction would require experimental validation.

Exploration of Other Pharmacological Profiles (e.g., Angiotensin II receptor antagonism, MAO inhibition)

Angiotensin II Receptor Antagonism:

The imidazole ring is a key structural feature of several non-peptide angiotensin II (AII) receptor antagonists, which are used in the treatment of hypertension. A series of novel non-peptide AII receptor antagonists based on a 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine core has been developed. nih.gov These compounds, with appropriate substitutions, have shown nanomolar affinity for the AII receptor, comparable to the established drug losartan. nih.gov The structural similarity of this core to the imidazole-pyridine linkage in this compound suggests that this class of compounds could be explored for potential AII receptor antagonistic activity.

Monoamine Oxidase (MAO) Inhibition:

Nitro-containing heterocyclic compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Specifically, nitroindazole compounds have been shown to be competitive and reversible inhibitors of human MAO-B. nih.gov For instance, 5-nitroindazole (B105863) and 6-nitroindazole (B21905) were found to be more potent inhibitors of MAO-B than 7-nitroindazole. nih.govresearchgate.net Furthermore, various pyridazinobenzylpiperidine derivatives have been synthesized and shown to be selective MAO-B inhibitors. nih.govmdpi.com The presence of the 4-nitroimidazole moiety in this compound suggests a potential for this compound and its analogues to exhibit MAO inhibitory activity, particularly towards the MAO-B isoform.

Table 2: MAO-B Inhibitory Activity of Nitroindazole Analogues

| Compound | Target | IC50 (µM) | Ki (µM) | Reference |

| 5-Nitroindazole | MAO-B | 0.99 | 0.102 | nih.gov |

| 6-Nitroindazole | MAO-B | 2.5 | - | nih.gov |

| 7-Nitroindazole | MAO-B | 27.8 | - | nih.gov |

Structure Activity Relationship Sar Studies on 3 4 Nitro 1h Imidazol 1 Yl Pyridine and Its Functional Derivatives

The Critical Role of the Nitro Group in Modulating Biological Activity

The nitro group (NO₂) is a well-established pharmacophore, particularly in the realm of antimicrobial and antiparasitic agents. nih.govresearchgate.net Its presence on the imidazole (B134444) ring of 3-(4-nitro-1H-imidazol-1-yl)pyridine is fundamental to the molecule's mechanism of action. The strong electron-withdrawing nature of the nitro group is a key determinant of the compound's biological activity. nih.govsvedbergopen.com This property lowers the reduction potential of the imidazole ring, facilitating its acceptance of electrons from microbial or parasitic enzymes, such as nitroreductases.

This bio-reduction process is a critical activation step, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, as well as cytotoxic nitro anion radicals. nih.govresearchgate.net These reactive species can induce significant cellular damage by interacting with vital macromolecules like DNA, proteins, and lipids, ultimately leading to cell death. researchgate.net Consequently, the nitro group is often considered both a pharmacophore and a toxicophore. nih.govresearchgate.net

The position of the nitro group on the imidazole ring is also crucial. In the case of this compound, the 4-nitro substitution is a key feature. Studies on various nitroimidazole isomers have consistently shown that the position of the nitro group significantly influences the compound's redox potential and, by extension, its biological efficacy.

It is important to note that while the nitro group is often essential for activity, its presence can also contribute to toxicity. Therefore, a key aspect of medicinal chemistry efforts in this area is to modulate the reactivity of the nitro group to achieve a therapeutic window that maximizes efficacy while minimizing adverse effects.

Impact of Substitutions on the Pyridine (B92270) Ring on Potency and Selectivity Profiles

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's interaction with target enzymes or receptors. Studies on related pyridyl-containing heterocyclic compounds have demonstrated that even minor modifications to the pyridine ring can lead to significant changes in biological outcomes. nih.gov

The following table illustrates the hypothetical impact of substitutions on the pyridine ring, based on general principles observed in similar heterocyclic compounds.

| Substitution Position | Substituent (R) | Predicted Impact on Activity | Rationale |

| 2-position | -CH₃ | Potential for steric hindrance, may decrease activity. | Proximity to the imidazole linkage could interfere with target binding. |

| 4-position | -OCH₃ | May increase metabolic stability and alter solubility. | Methoxy groups can block sites of metabolism and influence physicochemical properties. |

| 5-position | -Cl | Can enhance binding through halogen bonding and increase lipophilicity. | Halogen atoms can participate in specific interactions with biological targets. |

| 6-position | -NH₂ | May introduce a hydrogen bond donor, potentially increasing target affinity. | Amino groups can form crucial hydrogen bonds with receptor sites. |

It is important to emphasize that these are generalized predictions, and the actual effect of any given substitution would need to be determined empirically through synthesis and biological testing. The interplay between steric, electronic, and physicochemical effects of substituents on the pyridine ring is complex and often not easily predictable.

Effects of Modifications to the Imidazole Ring on Pharmacological Outcomes

The imidazole ring is another critical component of the this compound scaffold. nih.gov Its aromaticity and the presence of two nitrogen atoms contribute to the molecule's ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets. nih.gov Modifications to the imidazole ring, beyond the essential nitro group, can significantly influence the pharmacological profile of the resulting derivatives.

Replacing the imidazole ring with other five-membered heterocycles, such as pyrazole, triazole, or oxadiazole, can lead to analogues with altered electronic distributions, hydrogen bonding capabilities, and metabolic stability. For example, the replacement of an imidazole with a 1,2,4-triazole (B32235) has been shown to be a successful strategy in some drug discovery programs to create more metabolically stable compounds. drughunter.com

Furthermore, the introduction of small alkyl groups, such as a methyl group at the 2- or 5-position of the imidazole ring, can impact the molecule's steric profile and its interaction with the active site of a target enzyme. Such substitutions can also influence the electronic nature of the imidazole ring, thereby affecting the ease of reduction of the nitro group.

The table below provides a hypothetical SAR summary for modifications to the imidazole ring.

| Modification | Predicted Impact on Activity | Rationale |

| Methylation at 2-position | May increase potency and selectivity. | Can provide additional van der Waals interactions and influence the orientation of the nitro group. |

| Shifting nitro to 5-position | Activity is likely to be retained but may be altered. | 5-nitroimidazoles are also biologically active, but the change in electronics will affect the reduction potential. |

| Replacement with Pyrazole | May alter the hydrogen bonding pattern and metabolic profile. | Pyrazole has a different arrangement of nitrogen atoms, leading to different interaction capabilities. |

| Replacement with 1,2,4-Triazole | Could enhance metabolic stability. | Triazoles are often more resistant to metabolic degradation than imidazoles. |

Influence of Linker Chemistry and Conformational Freedom on Bioactivity

In derivatives of this compound where the pyridyl and nitroimidazolyl moieties are separated by a linker, the nature of this linker is of paramount importance. The linker's length, rigidity, and chemical composition dictate the relative orientation of the two aromatic rings, which in turn affects how the molecule fits into a biological target's binding site.

Flexible linkers, such as short alkyl chains, allow for a greater degree of conformational freedom. This can be advantageous, as the molecule can adopt an optimal conformation for binding. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a potential loss of potency.

Rigid linkers, such as those containing double bonds or small rings, restrict the conformational freedom of the molecule. This can be beneficial if the constrained conformation is the one that is recognized by the target. The use of rigid linkers can lead to more potent and selective compounds.

The chemical nature of the linker also plays a role. For example, incorporating heteroatoms like oxygen or nitrogen can introduce hydrogen bonding capabilities and alter the molecule's solubility and pharmacokinetic properties.

Bioisosteric Replacements within the this compound Core

Bioisosterism is a powerful strategy in medicinal chemistry used to optimize the properties of a lead compound by replacing a functional group with another that has similar physicochemical characteristics. estranky.sk In the context of this compound, several bioisosteric replacements can be envisaged to improve its pharmacological profile.

One key area for bioisosteric replacement is the nitro group itself. While essential for the mechanism of action of many nitroimidazoles, the nitro group can also be associated with mutagenicity. Bioisosteric replacements that can mimic the electron-withdrawing properties and the ability to be bio-reduced could potentially lead to safer analogues. Examples of potential bioisosteres for the nitro group include the cyano (-CN) group or certain heterocyclic rings like oxadiazoles. rsc.org

The pyridine ring can also be a target for bioisosteric replacement. For instance, replacing the pyridine ring with other six-membered aromatic heterocycles, such as a pyrimidine (B1678525) or a pyridazine, could modulate the compound's basicity, solubility, and interaction with metabolic enzymes. nih.gov

The table below presents some potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| 4-Nitro group | 4-Cyano group | May retain electron-withdrawing character with a different toxicity profile. |

| Pyridine ring | Pyrimidine ring | Can alter basicity and metabolic stability. |

| Imidazole ring | 1,2,3-Triazole ring | May offer a different metabolic profile and hydrogen bonding pattern. |

| C-H on pyridine | C-F | Can block metabolic oxidation and potentially introduce favorable interactions. estranky.sk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, QSAR models could provide valuable predictive insights for the design of new, more potent analogues.

To develop a robust QSAR model, a dataset of compounds with experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A well-validated QSAR model can be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process.

For the this compound series, a QSAR study might reveal, for example, that a specific combination of electronic and hydrophobic properties of substituents on the pyridine ring is crucial for high potency. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could highlight regions around the molecule where steric bulk is favored or disfavored for optimal activity. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research on 3 4 Nitro 1h Imidazol 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a range of molecular properties, including geometric and electronic structures, band gaps, and thermodynamic properties. For compounds like 3-(4-nitro-1H-imidazol-1-yl)pyridine, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are instrumental in understanding their inherent reactivity and stability.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. For related nitroimidazole derivatives, a small HOMO-LUMO gap has been shown to facilitate charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For a molecule like this compound, the nitro group and the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings are expected to be key sites for intermolecular interactions, a hypothesis that can be visualized and quantified through MEP analysis.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can also be derived from DFT calculations. These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, a higher chemical hardness value indicates greater stability and lower reactivity.

| Property | Typical Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ~4.5 eV | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | ~2.2 eV | Measures resistance to deformation of electron cloud. |

| Electronegativity (χ) | Varies | Indicates the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | Varies | Quantifies the electrophilic nature of a molecule. |

Molecular Docking Simulations for Analyzing Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

In studies of related nitroimidazole derivatives, molecular docking has been successfully used to predict binding to various protein targets, including enzymes implicated in cancer and infectious diseases. The docking process involves placing the ligand in the active site of the receptor and scoring the different poses based on a scoring function that estimates the binding affinity. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, docking studies on piperazine-tagged imidazole derivatives have shown that these compounds can bind to the hydrophobic pocket of their target proteins with high affinity.

The choice of protein target for docking studies is often guided by the therapeutic area of interest. For compounds with potential anticancer activity, kinases are common targets. For antimicrobial applications, enzymes specific to the pathogen are chosen. The outcomes of docking simulations provide a structural basis for the observed biological activity and can guide the rational design of more potent analogues.

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tyrosine Kinase-3 (FLT3) | 4-nitroimidazole-tetrazole derivative | -8.132 | Not specified |

| Human Estrogen Receptor Alpha (hERα) | Hybrid nitroimidazole derivative | Not specified | Asp58, His231 |

| Various Cancer-Related Proteins | Piperazine-tagged imidazole derivative | Not specified | Hydrophobic pocket residues |

Molecular Dynamics (MD) Simulations for Investigating Binding Affinity and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the stability of ligand-receptor complexes, conformational changes, and to calculate binding free energies. For this compound, MD simulations can validate the results of molecular docking and provide a more accurate assessment of its binding affinity.

A typical MD simulation of a protein-ligand complex is run for a duration of nanoseconds to microseconds. During the simulation, various parameters are monitored to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated to evaluate conformational stability. A stable RMSD suggests that the complex has reached equilibrium. The Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of different parts of the protein and ligand.

Furthermore, MD simulations can be used to calculate the binding free energy between the ligand and the receptor using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of binding affinity than docking scores alone. In a study on novel 4-nitroimidazole (B12731) analogues, MD simulations of the top-ranked compounds from docking studies were performed to confirm the stability of their interactions with the target protein. The analysis of a 200 ns MD simulation demonstrated stable interactions for the best-docked complexes.

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein-ligand complexes. | Indicates the stability of the complex over time. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom from its average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy of binding of the ligand to the receptor. | Provides a more accurate estimation of binding affinity. |

| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds over time. | Highlights key stabilizing interactions. |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful technique used in ligand-based drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model can be developed based on its structure and known active analogues to guide the design of new compounds with improved activity.

Pharmacophore models can be generated from a set of active molecules or from the structure of a ligand-receptor complex. Once a pharmacophore model is created, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify potential hit compounds for further investigation.

In the context of pyridine-containing compounds, pharmacophore modeling has been used to identify key features for their biological activity. For example, in the design of EGFR inhibitors, a pyridine or pyrimidine (B1678525) ring was identified as a key feature to occupy the adenine (B156593) binding pocket. The pharmacophore-based virtual screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Prediction of Absorption and Distribution Characteristics through Computational Methods

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its success as a therapeutic agent. Computational methods play a significant role in predicting these properties in the early stages of drug discovery. For this compound, in silico ADME prediction can provide valuable insights into its potential drug-likeness.

A range of computational models are available to predict various ADME properties. These models are often based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimental data. Key properties that are typically predicted include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, and plasma protein binding.

For example, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. In silico tools can quickly calculate these properties for a given molecule. Studies on various imidazole and pyridine derivatives have demonstrated the utility of these predictive models in identifying compounds with favorable pharmacokinetic profiles.

| Property | Description | Desirable Range for Oral Drugs |

|---|---|---|

| Molecular Weight (MW) | The mass of a molecule. | < 500 Da |

| LogP (Octanol-water partition coefficient) | A measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | < 140 Ų |

Integration of In Silico Methods in Lead Identification and Optimization

The various computational methods described above are most powerful when used in an integrated manner for lead identification and optimization. The process often begins with the identification of a hit compound, which can be achieved through experimental screening or virtual screening using techniques like molecular docking and pharmacophore modeling.

Once a hit compound like this compound is identified, computational methods can be used to understand its mechanism of action and to guide its optimization into a lead compound. DFT calculations can provide insights into its electronic properties and reactivity, while molecular docking and MD simulations can elucidate its binding mode and affinity for its biological target. This information can then be used to design new analogues with improved potency and selectivity.

In silico ADME predictions are also integrated into this process to ensure that the designed compounds have favorable pharmacokinetic properties. This iterative cycle of design, prediction, and synthesis allows for the rapid optimization of lead compounds with a higher probability of success in preclinical and clinical development. The optimization of imidazo[4,5-b]

Future Research Directions and Therapeutic Potential of 3 4 Nitro 1h Imidazol 1 Yl Pyridine Analogues

Design and Synthesis of Multi-Target Directed Ligands Incorporating the Nitroimidazole-Pyridine Scaffold

The multifactorial nature of complex diseases like cancer, neurodegenerative disorders, and infectious diseases has spurred the development of Multi-Target Directed Ligands (MTDLs). nih.govmedscape.com This strategy involves designing a single chemical entity capable of modulating multiple biological targets simultaneously, offering potential for enhanced efficacy and reduced drug resistance. The nitroimidazole-pyridine scaffold is an attractive component for MTDL design due to the distinct functionalities of its two core rings. researchgate.netnih.govrsc.org

The nitroimidazole group can be retained for its hypoxia-activated cytotoxic effects, while the pyridine (B92270) ring can be functionalized to interact with a second, distinct biological target. nih.gov For instance, in oncology, an MTDL could combine the hypoxia-targeting nitroimidazole element with a moiety that inhibits a key signaling pathway active in normoxic cancer cells, such as a kinase inhibitor. This dual-action approach would allow the compound to attack the tumor on two fronts, addressing both the oxygenated and hypoxic cell populations.

Similarly, in the context of neurodegenerative diseases, imidazole (B134444) derivatives have shown potential as multi-target agents. researchgate.net A hybrid molecule could be designed where the pyridine portion is modified to inhibit enzymes like cholinesterases, relevant in Alzheimer's disease, while the nitroimidazole part could potentially address neuroinflammation or oxidative stress. nih.govresearchgate.net The synthesis of such complex molecules would rely on modern organic chemistry techniques, including cross-coupling reactions and multi-component strategies, to efficiently link the nitroimidazole-pyridine core to other pharmacophores. beilstein-journals.orgnih.gov

Table 1: Potential MTDL Strategies for the Nitroimidazole-Pyridine Scaffold

| Disease Area | Target 1 (from Nitroimidazole) | Target 2 (from modified Pyridine) | Rationale |

|---|---|---|---|

| Oncology | Hypoxia-activated prodrug | Kinase (e.g., EGFR, VEGFR), HDAC | Combat both hypoxic and normoxic tumor cells. |

| Infectious Disease | Anaerobic bio-reduction | Bacterial enzyme (e.g., DNA gyrase) | Overcome resistance and broaden spectrum of activity. |

| Neurodegeneration | Anti-neuroinflammatory | Cholinesterase, MAO-B | Address multiple pathological pathways in diseases like Alzheimer's. |

Development of Prodrug Strategies to Enhance Efficacy and Target Specificity

Nitroaromatic compounds, including 3-(4-nitro-1H-imidazol-1-yl)pyridine, are inherently prodrugs. researchgate.netnih.gov Their therapeutic activity is contingent upon the reduction of the nitro group, a process that occurs preferentially under the low-oxygen (hypoxic) conditions found in solid tumors and anaerobic infections. oup.commdpi.com This bioactivation is typically mediated by nitroreductase enzymes present in anaerobic bacteria or overexpressed in hypoxic cancer cells. bangor.ac.uknih.gov The mechanism involves the generation of reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates, which can damage cellular macromolecules like DNA, leading to cell death. nih.govmdpi.com

Future research will focus on refining this prodrug strategy. One approach is to develop "dual-prodrugs," where a second therapeutic agent is tethered to the nitroimidazole-pyridine scaffold via a hypoxia-labile linker. mdpi.com Upon reduction of the nitro group, a cascade reaction would release the active parent drug and the second agent directly at the target site. A notable example of this concept is evofosfamide, a 2-nitroimidazole (B3424786) prodrug designed to release a DNA-crosslinking agent under hypoxic conditions. nih.govmdpi.com This strategy enhances target specificity and minimizes systemic toxicity. nbinno.com

Further advancements could involve designing analogues with fine-tuned redox potentials to control the precise level of hypoxia required for activation. This would allow for greater selectivity between different hypoxic microenvironments.

Exploration of Novel Therapeutic Applications Beyond Established Activities

While nitroimidazoles are well-established as antimicrobials and radiosensitizers, the this compound scaffold holds promise for a wider range of therapeutic applications. Recent studies on related 4-nitroimidazole (B12731) derivatives have demonstrated significant potential in several new areas. doaj.orgresearchgate.net

Anticancer Activity: Research has shown that novel 4-nitroimidazole derivatives can inhibit the proliferation of various human cancer cell lines, including pancreatic, colorectal, and glioblastoma cell lines, with IC50 values in the low micromolar range. researchgate.netnih.gov The mechanism is often linked to their ability to be activated in the hypoxic core of solid tumors.

Antitubercular Activity: The nitroimidazole class has yielded life-saving drugs like Delamanid (B1670213) and Pretomanid (B1679085) for treating multi-drug resistant tuberculosis (MDR-TB). nih.gov The mechanism involves interference with mycolic acid synthesis and respiratory poisoning. nih.gov Synthesizing hybrid molecules containing the 4-nitroimidazole core linked to other heterocyclic systems, such as thiadiazole, is an active area of research to develop new antitubercular agents. doaj.orgfinechem-mirea.ru

Antiprotozoal Activity: Nitroimidazole derivatives are being investigated against neglected tropical diseases caused by protozoa. researchgate.netmdpi.com Compounds are being developed and tested for activity against Leishmania, Trypanosoma, and Plasmodium species, with some showing potent in vitro efficacy. researchgate.net

Table 2: Emerging Therapeutic Applications of Nitroimidazole-Pyridine Analogues

| Therapeutic Area | Specific Target/Disease | Key Research Findings | Reference Compound Examples |

|---|---|---|---|

| Anticancer | Solid tumors (e.g., pancreatic, glioblastoma) | Inhibition of cancer cell proliferation with low micromolar IC50 values. | 4-nitroimidazole-tetrazole hybrids nih.gov |

| Antitubercular | Mycobacterium tuberculosis | Potential to act as hybrid molecules targeting multiple pathways. | 4-nitroimidazolyl-thiadiazoles doaj.orgfinechem-mirea.ru |

| Antiprotozoal | Leishmaniasis, Chagas disease | In vitro efficacy against various protozoan parasites. | Fexinidazole, Pretomanid researchgate.net |

Advanced Methodologies for High-Throughput Screening and Lead Validation

The discovery of novel analogues of this compound with enhanced therapeutic properties will be accelerated by advanced screening methodologies. High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets or cellular models. mdpi.commsu.edu For nitroimidazole-pyridine derivatives, HTS assays can be designed to assess cytotoxicity under both normoxic and hypoxic conditions to identify compounds with high hypoxia-selective activity. nih.gov Furthermore, HTS can be used to screen for inhibitors of specific bacterial or protozoal enzymes. nih.gov

Following the initial identification of "hits" from an HTS campaign, a rigorous process of lead validation is crucial. creative-biolabs.com This step confirms the activity of the hit compounds and assesses their initial drug-like properties. Lead validation involves:

Re-synthesis and confirmation of the compound's structure and purity.

Dose-response studies to accurately determine potency (e.g., IC50 or EC50).

Secondary assays to confirm the mechanism of action.

Initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to evaluate properties like solubility, stability, and preliminary cytotoxicity against non-target cells. nih.govunisi.it

This systematic approach ensures that only the most promising compounds, with validated activity and favorable initial properties, are advanced into the more resource-intensive stages of lead optimization. creative-biolabs.com

Innovations in Synthetic Chemistry for Streamlined Production of Complex Derivatives

The efficient synthesis of diverse libraries of this compound analogues is essential for structure-activity relationship (SAR) studies. Recent innovations in synthetic chemistry offer powerful tools to streamline the production of these complex molecules. mdpi.comnih.gov

C-H Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds on the pyridine or imidazole rings, bypassing the need for pre-functionalized starting materials. mdpi.com This approach is atom-economical and enables the rapid introduction of various functional groups.

Visible Light-Induced Reactions: Photocatalysis has emerged as a green and powerful method for forging new chemical bonds under mild conditions. mdpi.com This can be used for reactions like formylation, phosphorylation, and alkylation of the imidazopyridine skeleton. mdpi.commdpi.com

Transition-Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Sonogashira, and Buchwald-Hartwig couplings are invaluable for creating complex biaryl structures, linking the nitroimidazole-pyridine core to other aromatic or heterocyclic systems. beilstein-journals.orgnih.gov Copper-catalyzed reactions have also proven highly efficient for synthesizing imidazopyridine derivatives. nih.gov

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials. This highly efficient approach is well-suited for rapidly generating large libraries of diverse analogues for HTS campaigns. nih.gov

These modern synthetic methods provide the flexibility and efficiency needed to explore the vast chemical space around the this compound scaffold. nih.govresearchgate.netnih.gov

Emerging Concepts in Drug Resistance Mechanisms and Strategies for Overcoming Them

A significant challenge in the long-term use of nitroimidazole-based drugs is the development of resistance. bangor.ac.uknih.gov The primary mechanism of resistance involves the reduced activity or downregulation of bacterial or protozoal nitroreductase enzymes. nih.gov Since these enzymes are required to activate the prodrug, their impairment renders the drug ineffective. bangor.ac.uknih.gov In some bacteria, specific genes, known as nim genes, can confer resistance by encoding alternative nitroreductases that inactivate the drug by reducing it to a non-toxic amino derivative. oup.comnih.gov

Overcoming this resistance is a critical area of future research. Several strategies are being explored:

Development of Novel Analogues: Designing next-generation nitroimidazoles that are activated by a broader range of reductases or are less susceptible to inactivation by nim enzymes.

Combination Therapy: Using nitroimidazoles in combination with other therapeutic agents that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging. mdpi.comftloscience.com

Adjuvant Therapy: Developing "adjuvants" or "resistance breakers" – molecules that have no antimicrobial activity on their own but can restore the efficacy of a nitroimidazole by inhibiting the resistance mechanism (e.g., by blocking efflux pumps or inhibiting nim gene products). mdpi.com

Targeting Alternative Pathways: Identifying and targeting other essential pathways in resistant organisms can provide new avenues for treatment. ftloscience.com

Infection Prevention and Control: Implementing robust infection control measures, such as proper hand hygiene and environmental cleaning, is a fundamental strategy to prevent the spread of resistant organisms in healthcare settings. infectionsinsurgery.org

By understanding the molecular basis of resistance, researchers can rationally design new therapeutic strategies to ensure the continued efficacy of this important class of compounds. mdpi.com

常见问题

Q. What methodological pitfalls arise in synthesizing sterically hindered nitroimidazole-pyridine hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。